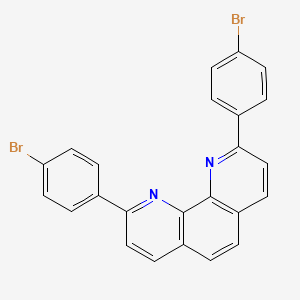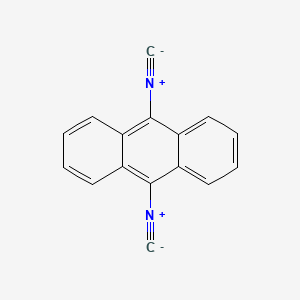
9,10-Diisocyanoanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Diisocyanoanthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two isocyano groups (-NC) attached to the 9th and 10th positions of the anthracene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Diisocyanoanthracene typically involves the functionalization of anthracene at the 9th and 10th positions. One common method is the reaction of 9,10-dibromoanthracene with sodium cyanide in the presence of a palladium catalyst. This reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by isocyano groups .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 9,10-Diisocyanoanthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the isocyano groups to amine groups.
Substitution: The isocyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the isocyano groups.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9,10-Diaminoanthracene.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9,10-Diisocyanoanthracene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential use in biological imaging and as fluorescent probes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in photodynamic therapy.
Mécanisme D'action
The mechanism of action of 9,10-Diisocyanoanthracene is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the formation of excited states. These excited states can participate in various photochemical reactions, such as energy transfer and electron transfer processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparaison Avec Des Composés Similaires
9,10-Dicyanoanthracene: Similar in structure but with cyano groups instead of isocyano groups.
9,10-Dimethylanthracene: Contains methyl groups at the 9th and 10th positions.
9,10-Dibromoanthracene: Contains bromine atoms at the 9th and 10th positions.
Uniqueness: 9,10-Diisocyanoanthracene is unique due to the presence of isocyano groups, which impart distinct electronic and steric properties. These properties influence its reactivity and photophysical behavior, making it suitable for specific applications that other similar compounds may not be able to achieve .
Propriétés
Numéro CAS |
139513-41-0 |
|---|---|
Formule moléculaire |
C16H8N2 |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
9,10-diisocyanoanthracene |
InChI |
InChI=1S/C16H8N2/c1-17-15-11-7-3-5-9-13(11)16(18-2)14-10-6-4-8-12(14)15/h3-10H |
Clé InChI |
WBFKYEJSQKXWLS-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]C1=C2C=CC=CC2=C(C3=CC=CC=C31)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


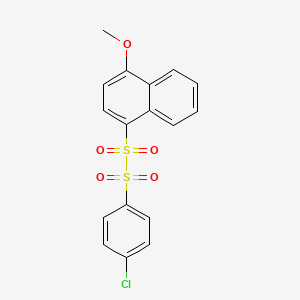
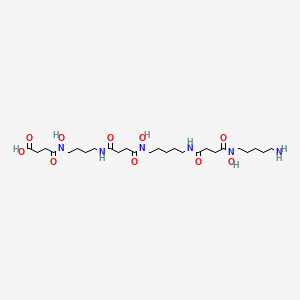


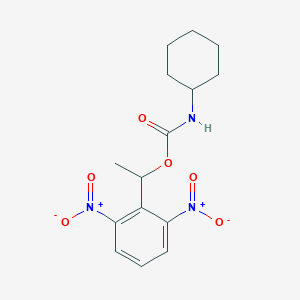
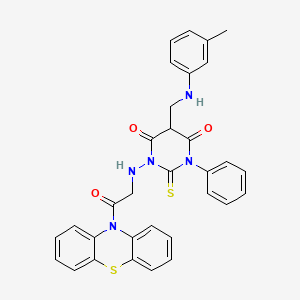
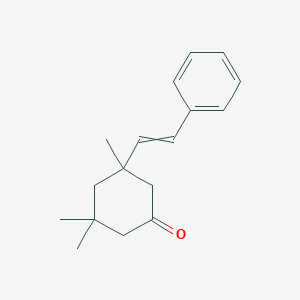
![1,1'-[(Diazomethylene)disulfonyl]bis(4-bromobenzene)](/img/structure/B14272947.png)
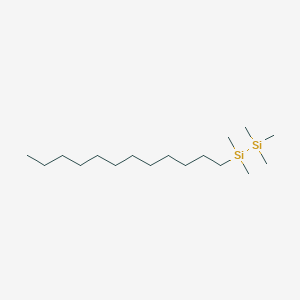
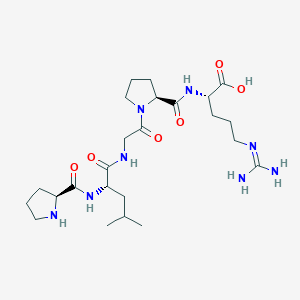
![3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol](/img/structure/B14272978.png)
![Benzeneselenenic acid, 2-[(dimethylamino)methyl]-](/img/structure/B14272980.png)
![1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one](/img/structure/B14272988.png)
